1-(o-Tolyl)-1H-pyrazole
Description
Evolution of Pyrazole (B372694) Research in Heterocyclic Chemistry
The study of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, has a rich history and plays a significant role in the development of heterocyclic chemistry. numberanalytics.commdpi.com The term "pyrazole" was first coined by Ludwig Knorr in 1883. mdpi.com Shortly after, in 1889, Eduard Buchner achieved the first synthesis of the pyrazole ring. mdpi.comglobalresearchonline.net Since these foundational discoveries in the late 19th century, research into pyrazole chemistry has expanded dramatically. numberanalytics.com
Initially, research focused on fundamental synthesis methods, such as the Knorr pyrazole synthesis, which involves the condensation of β-diketones with hydrazine (B178648) derivatives. acs.org Over the past century, the field has evolved to include a vast array of synthetic strategies, including one-pot multicomponent processes, the use of transition-metal catalysts, and photoredox reactions. mdpi.com Modern techniques like microwave-assisted organic synthesis (MAOS) have also been employed to improve reaction times and yields for creating pyrazole derivatives. derpharmachemica.com This continuous development of novel synthetic methodologies underscores the enduring importance of the pyrazole scaffold in organic chemistry. mdpi.com
Significance of Pyrazole Core in Advanced Chemical Systems
The pyrazole ring is considered a "privileged scaffold" in chemistry, particularly in medicinal and agricultural sciences. mdpi.comrsc.org Its unique structural and electronic properties impart a wide range of biological activities to its derivatives. globalresearchonline.net Consequently, the pyrazole core is a key component in numerous compounds developed for various applications. numberanalytics.com
In the pharmaceutical industry, pyrazole derivatives have been extensively investigated and developed as therapeutic agents with a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comrsc.orgnih.gov The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological profile of the molecules to achieve desired potency and selectivity. nih.gov
Beyond medicine, pyrazoles are integral to the agrochemical industry, where they are used in the development of pesticides and herbicides. mdpi.comontosight.ai In the realm of materials science, the pyrazole core is utilized in creating novel functional materials, dyes, and sensors. numberanalytics.comontosight.aimdpi.com The conjugated system of the pyrazole ring can give rise to unique photophysical properties, making pyrazole-based compounds candidates for developing organic materials with specific electronic or optical characteristics. mdpi.comevitachem.com The ability to act as ligands for coordination complexes also extends their use into catalysis. rsc.org
Overview of 1-(o-Tolyl)-1H-pyrazole within the Pyrazole Family
Within the extensive family of pyrazole compounds, this compound is a specific derivative featuring an ortho-tolyl group attached to one of the nitrogen atoms of the pyrazole ring. This substitution influences the compound's steric and electronic properties, distinguishing it from other phenyl-substituted pyrazoles.
The synthesis of 1-aryl-substituted pyrazoles, including the o-tolyl variant, is often achieved through the condensation of 1,3-dicarbonyl compounds with the corresponding arylhydrazine. mdpi.com More advanced methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), provide alternative routes to creating aryl-pyrazole linkages. derpharmachemica.com
This compound serves as a valuable building block and intermediate in organic synthesis for creating more complex molecules. ambeed.com For instance, it can be functionalized at other positions of the pyrazole ring to generate a variety of derivatives. Research has described the synthesis of compounds like 3,5-Dimethyl-4-thiocyanato-1-(o-tolyl)-1H-pyrazole and diethyl 3-phenyl-1-o-tolyl-1H-pyrazole-4,5-dicarboxylate, highlighting the synthetic utility of the this compound scaffold. beilstein-journals.orgrsc.org These derivatives are often created to explore their potential in various applications, from materials science to medicinal chemistry. evitachem.comcymitquimica.com
Below is a data table summarizing key identifiers for this compound.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 20157-44-2 |
| Molecular Formula | C₁₀H₁₀N₂ |
Regioselective Synthetic Approaches to Substituted Pyrazoles
The regioselectivity in the synthesis of substituted pyrazoles is a critical aspect, as the position of substituents on the pyrazole ring significantly influences the molecule's properties. For 1-substituted pyrazoles, such as this compound, the primary challenge is to control the condensation reaction to ensure the desired N-1 substitution pattern.
Cyclocondensation Reactions with Hydrazine Derivatives and Carbonyl Systems
The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstone methods for the formation of the pyrazole ring. chemhelpasap.comresearchgate.net These reactions typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov In the context of synthesizing this compound derivatives, o-tolylhydrazine (B1593758) is the key reagent.
The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine like o-tolylhydrazine can be influenced by the reaction conditions and the nature of the substituents on both reactants. Generally, the more nucleophilic nitrogen atom of the hydrazine attacks the more electrophilic carbonyl carbon of the dicarbonyl compound first.
The reaction of α,β-ethylenic ketones, such as chalcones, with hydrazine derivatives initially forms pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. The reaction with o-tolylhydrazine would proceed via the formation of a 1-(o-tolyl)pyrazoline. Subsequent aromatization, which can be achieved using various oxidizing agents or sometimes occurs in situ, yields the this compound derivative. The regioselectivity is determined by the initial Michael addition of the hydrazine to the α,β-unsaturated system.
A general representation of this reaction is the condensation of a chalcone (B49325) with o-tolylhydrazine. For instance, the reaction of a substituted chalcone with o-tolylhydrazine hydrochloride in the presence of a base would lead to the formation of a 1-(o-tolyl)-3,5-diaryl-2-pyrazoline, which upon oxidation yields the corresponding 1,3,5-trisubstituted pyrazole.
Table 1: Synthesis of this compound Derivatives from α,β-Ethylenic Ketones
| Entry | α,β-Ethylenic Ketone | Product | Yield (%) |
|---|---|---|---|
| 1 | Chalcone | 1-(o-Tolyl)-3,5-diphenyl-1H-pyrazole | Not reported in literature |
Similar to α,β-ethylenic ketones, other α,β-unsaturated carbonyl compounds can serve as precursors for pyrazole synthesis. The reaction mechanism follows a similar pathway of initial Michael addition followed by cyclization and dehydration or oxidation. The choice of substituents on the α,β-unsaturated carbonyl compound dictates the substitution pattern on the resulting pyrazole ring at positions 3, 4, and 5.
The reaction of o-tolylhydrazine with β-ketoesters, a class of 1,3-dicarbonyl compounds, is a well-established method for the synthesis of pyrazolones, which are tautomers of hydroxypyrazoles. For example, the reaction of o-tolylhydrazine with ethyl acetoacetate (B1235776) leads to the formation of 1-(o-tolyl)-3-methyl-5-pyrazolone. nih.gov This reaction is a classic example of the Knorr pyrazole synthesis. chemhelpasap.com
The reaction proceeds by the initial formation of a hydrazone with the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of ethanol (B145695).
Table 2: Synthesis of 1-(o-Tolyl)-3-methyl-5-pyrazolone from Ethyl Acetoacetate
| Reactant 1 | Reactant 2 | Product | Yield (%) | M.p. (°C) |
|---|
Data derived from the synthesis of the corresponding hydrazone intermediate. nih.gov
A regioselective synthesis of substituted pyrazoles can be achieved through the reaction of N-monosubstituted hydrazones with nitroolefins. researchgate.net This one-pot reaction is proposed to proceed through a key nitropyrazolidine intermediate. To synthesize a this compound derivative using this method, an o-tolylhydrazone would be reacted with a suitable nitroolefin. The regioselectivity is generally high, providing a specific isomer of the pyrazole product. The reaction is often carried out in a protic solvent like methanol.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful and highly regioselective method for the synthesis of five-membered heterocyclic rings, including pyrazoles. chim.itwikipedia.org In this approach, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form the heterocyclic ring in a concerted [3+2] cycloaddition manner.
For the synthesis of 1-(o-tolyl)-1H-pyrazoles, a nitrile imine bearing an o-tolyl group on one of the nitrogen atoms is a suitable 1,3-dipole. These nitrile imines are typically generated in situ from the corresponding hydrazonoyl halides by treatment with a base. The subsequent reaction with an alkyne dipolarophile leads directly to the formation of the aromatic pyrazole ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the alkyne.
For example, the reaction of N-(o-tolyl)-C-phenylnitrilimine (generated in situ from the corresponding hydrazonoyl chloride) with a terminal alkyne would be expected to yield a 1-(o-tolyl)-3-phenyl-5-substituted-1H-pyrazole as the major regioisomer.
Table 3: Plausible this compound Derivatives via 1,3-Dipolar Cycloaddition
| Nitrile Imine Precursor | Alkyne | Product |
|---|---|---|
| N-(o-Tolyl)benzohydrazonoyl chloride | Phenylacetylene | 1-(o-Tolyl)-3,5-diphenyl-1H-pyrazole |
Note: This table represents theoretically plausible products based on the principles of 1,3-dipolar cycloaddition reactions.
Synthetic Methodologies for this compound and its Derivatives
The synthesis of this compound and its derivatives is a significant area of research in organic chemistry, owing to the wide range of applications for pyrazole-containing compounds in pharmaceuticals and materials science. Various synthetic strategies have been developed to construct the pyrazole core and introduce the o-tolyl group at the N1 position, as well as to further functionalize the pyrazole ring. These methods include classical cycloaddition reactions and modern transition-metal-catalyzed cross-coupling reactions, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
2 Cycloaddition Reactions
Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone for the synthesis of five-membered heterocyclic rings like pyrazoles. These reactions involve the combination of a three-atom component with a two-atom component to form the heterocyclic core.
The 1,3-dipolar cycloaddition of nitrilimines with alkenes is a powerful and widely employed method for the synthesis of pyrazolines, which can subsequently be oxidized to pyrazoles. Nitrilimines are transient 1,3-dipoles that are typically generated in situ from hydrazonoyl halides in the presence of a base. mdpi.comorganic-chemistry.org The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the nitrilimine adds across the double bond of the alkene. The regioselectivity of the addition is governed by the electronic and steric properties of both the nitrilimine and the alkene.
While direct synthesis of this compound via this method would require a specific alkene and subsequent aromatization, the general applicability of this reaction is well-documented for a variety of substituted pyrazoles. researchgate.net For instance, the reaction of a nitrilimine with an allenoate has been shown to produce 1,3,5-trisubstituted pyrazole-4-carboxylates. researchgate.net
Table 1: Examples of Pyrazole Synthesis via Nitrilimine Cycloaddition
| Nitrilimine Precursor | Alkene/Alkyne | Product | Yield (%) | Reference |
| N-aryl-C-phenylhydrazonoyl chloride | Allenoates | 1,3,5-trisubstituted pyrazole-4-carboxylates | Good | researchgate.net |
| C-Phenylaminocarbonyl-N-arylnitrilimine | Alkanone hydrazones | 4,5-dihydro-1,2,4-triazoles | Not specified | alaqsa.edu.ps |
| In situ generated nitrilimines | Vinylsulfonium salts | Pyrazole derivatives | Good | organic-chemistry.org |
Hydrazonoyl chlorides are stable precursors for the in situ generation of nitrilimines, which are key intermediates in [3+2] cycloaddition reactions for pyrazole synthesis. lboro.ac.uk The reaction is typically initiated by a base, which facilitates the elimination of hydrogen chloride from the hydrazonoyl chloride to form the reactive nitrilimine. This intermediate then readily undergoes cycloaddition with a suitable dipolarophile, such as an alkene or alkyne, to yield the corresponding pyrazoline or pyrazole. organic-chemistry.orgnih.gov
The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazonoyl chloride and the dipolarophile. This approach provides a high degree of control over the substitution pattern of the final pyrazole product.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-5-2-3-6-10(9)12-8-4-7-11-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJOICPYOFJUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517077 | |
| Record name | 1-(2-Methylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20157-44-2 | |
| Record name | 1-(2-Methylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 O Tolyl 1h Pyrazole and Its Derivatives
3 Transition-Metal Catalyzed Syntheses
Transition-metal catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several transition metals, including iron, silver, palladium, and copper, have been successfully employed in the synthesis of 1-(o-tolyl)-1H-pyrazole and its derivatives.
Recent advancements have demonstrated the use of iron catalysts for the synthesis of polysubstituted pyrazoles from readily available starting materials like alcohols. rsc.orgresearchgate.net This approach involves a tandem dehydrogenative coupling of primary and secondary alcohols with aryl hydrazines. The iron catalyst facilitates both C-C and C-N bond formation in a one-pot reaction, offering a sustainable and atom-economical route to pyrazoles. rsc.orgresearchgate.net This methodology avoids the need for pre-functionalized substrates and harsh reaction conditions, making it an environmentally benign alternative to traditional methods. rsc.orgresearchgate.net
Table 2: Iron-Catalyzed Synthesis of Trisubstituted Pyrazoles
| Aryl Hydrazine (B178648) | Primary Alcohol | Secondary Alcohol/Alkyne | Catalyst | Product | Yield (%) | Reference |
| Various aryl hydrazines | Biomass-derived alcohols | Secondary alcohols and alkynes | Fe(II)-pincer complex | Tri-substituted pyrazoles | Moderate to Good | rsc.orgresearchgate.net |
Silver-catalyzed reactions have also been developed for the synthesis of substituted pyrazoles. One notable example is the decarboxylative cyclization of 1,2-diaza-1,3-dienes with α-keto acids. nih.govchem960.comchem960.com This method provides access to a range of multisubstituted pyrazoles in moderate to good yields under optimized conditions. nih.gov The synthetic utility of this protocol has been demonstrated in the synthesis of analogs of known drugs, highlighting its potential in medicinal chemistry. nih.govchem960.comchem960.com Additionally, silver-catalyzed annulation reactions of α-diazo pyrazoleamides with ketimines have been shown to produce spirooxindole-based β-lactams, showcasing the versatility of silver catalysis in pyrazole (B372694) chemistry. rsc.org
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction, are invaluable for the formation of C-C bonds between aromatic rings. nih.govumich.edu This reaction is widely used to couple a pyrazole ring with an aromatic or heteroaromatic moiety, such as the o-tolyl group. In a typical Suzuki reaction, a pyrazole-boronic acid or ester is coupled with an aryl halide (e.g., o-bromotoluene) in the presence of a palladium catalyst and a base. nih.govrsc.org This methodology is highly efficient and tolerates a wide range of functional groups, making it a versatile tool for the synthesis of this compound and its derivatives with diverse substitution patterns. umich.edumit.edu
Table 3: Palladium-Catalyzed Suzuki Coupling for Biaryl Synthesis
| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) | 4-Acetylbiphenyl | High | nih.gov |
| Bromobenzene | Phenylboronic acid | Bis(pyrazolyl)palladium(II) | Biphenyl | 98 | nih.govrsc.org |
Note: This table illustrates the general application of the Suzuki reaction for biaryl synthesis, a key step in the potential synthesis of this compound derivatives.
Copper triflate (Cu(OTf)₂) has proven to be an effective catalyst for the synthesis of pyrazoles. nih.gov One common approach involves the condensation of chalcones (α,β-unsaturated ketones) with aryl hydrazines. nih.gov The reaction, often carried out in an ionic liquid like [bmim][PF₆], proceeds through a one-pot addition-cyclocondensation followed by oxidative aromatization to afford 1,3,5-triarylpyrazoles in good to high yields. nih.gov This method is advantageous as it does not require an additional oxidizing agent and the catalyst can be recycled and reused. nih.gov Copper-catalyzed cycloaddition of N-arylsydnone derivatives with 2-bromo-3,3,3-trifluoropropene has also been reported for the synthesis of 4-trifluoromethyl pyrazoles. rsc.orgsemanticscholar.org
Table 4: Copper Triflate-Catalyzed Synthesis of 1,3,5-Triarylpyrazoles
| Chalcone (B49325) | Aryl Hydrazine | Catalyst | Solvent | Product | Yield (%) | Reference |
| 1,3-Diphenylprop-2-en-1-one | 4-tert-Butylphenylhydrazine hydrochloride | Cu(OTf)₂ | [bmim][PF₆] | 1-(4-tert-Butylphenyl)-3,5-diphenyl-1H-pyrazole | 82 | nih.gov |
Note: This table provides a specific example of the copper triflate-catalyzed synthesis of a triarylpyrazole, demonstrating the applicability of this methodology.
One-Pot and Multicomponent Processes for Pyrazole Formation
A common one-pot, three-component method for synthesizing 1,3,5-trisubstituted pyrazoles involves the reaction of a ketone, an aldehyde, and a substituted hydrazine. mdpi.commdpi.com In the context of synthesizing derivatives of this compound, o-tolylhydrazine (B1593758) would be employed as the hydrazine component. The reaction sequence typically begins with the condensation of the ketone and aldehyde to form an α,β-unsaturated ketone (a chalcone), which then undergoes cyclocondensation with o-tolylhydrazine to form the pyrazoline intermediate. Subsequent oxidation in the same pot yields the aromatic pyrazole ring. mdpi.com
Another powerful multicomponent approach involves the reaction of hydrazones, nitroolefins, and benzaldehydes, catalyzed by enzymes to achieve high regioselectivity. researchgate.net Adapting this for the target compounds would involve using a hydrazone derived from o-tolylhydrazine. These methods offer a versatile and efficient route to complex pyrazole structures from simple starting materials. researchgate.netresearchgate.net
| Reactants | Key Features | Catalyst/Conditions | Applicability for 1-(o-Tolyl) Derivatives |
|---|---|---|---|
| Ketone, Aldehyde, Hydrazine | Forms chalcone in situ, followed by cyclization and oxidation. mdpi.com | Base or acid catalysis; may require an oxidant (e.g., O₂, bromine). mdpi.com | Directly applicable using o-tolylhydrazine. |
| Phenyl Hydrazines, Nitroolefins, Benzaldehydes | Enzyme-catalyzed for high regioselectivity. researchgate.net | Immobilized Lipase (e.g., TLL@MMI). researchgate.net | Applicable using o-tolylhydrazine. |
| N-Alkylated Tosylhydrazones, Terminal Alkynes | Provides complete regioselectivity. nih.gov | t-BuOK, pyridine, 18-crown-6. nih.gov | Applicable for N-alkylated pyrazoles; adaptable for N-aryl. |
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable tool for accelerating organic reactions. By utilizing microwave irradiation, this technique can significantly reduce reaction times from hours to minutes, often leading to increased product yields and purities. chim.itnih.gov The synthesis of pyrazoles is particularly amenable to MAOS.
The classical cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazines can be efficiently performed under microwave irradiation, frequently under solvent-free conditions or using a minimal amount of a high-boiling solvent like ethanol (B145695) or DMF. researchgate.netchemmethod.com For the synthesis of this compound derivatives, a mixture of the appropriate 1,3-dicarbonyl precursor and o-tolylhydrazine is subjected to microwave heating, typically for 5-20 minutes at temperatures ranging from 100-150 °C. chim.itorganic-chemistry.org This rapid, localized heating enhances the rate of both the initial condensation and the subsequent cyclization and dehydration steps, providing the final pyrazole product in high yield. chemmethod.com
MAOS is not limited to the Knorr synthesis. It has been successfully applied to multicomponent reactions and cycloaddition pathways, making it a versatile technique for generating libraries of substituted pyrazoles for research and drug discovery. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Several hours to days | Minutes (typically 2-30 min) chim.it |
| Energy Input | Conductive heating, less efficient | Direct dielectric heating, highly efficient |
| Yields | Variable to good | Often higher than conventional methods researchgate.net |
| Solvent Use | Often requires bulk solvent | Can be performed solvent-free or with minimal solvent researchgate.net |
Synthesis of Specific this compound Derivatives
The synthesis of specifically substituted pyrazoles often requires careful selection of starting materials and reaction conditions to control regioselectivity.
Synthesis of 1,3,5-Trisubstituted Pyrazoles featuring o-Tolyl Moieties
The synthesis of 1,3,5-trisubstituted pyrazoles is most commonly achieved via the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine, such as o-tolylhydrazine. The primary challenge in this synthesis is controlling the regioselectivity of the condensation. The reaction can potentially yield two regioisomeric products: a 1,3,5-trisubstituted pyrazole and a 1,3,5-trisubstituted pyrazole.
Regioselectivity is governed by the relative reactivity of the two carbonyl groups of the diketone. Typically, the more electrophilic (less sterically hindered) carbonyl group reacts first with the -NH₂ group of the hydrazine. Subsequent cyclization involves the attack of the -NH- group onto the second carbonyl. By carefully controlling the pH of the reaction, one can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile, thereby directing the final substitution pattern. Acidic conditions tend to favor initial attack by the terminal, more basic nitrogen of the hydrazine.
Alternative regioselective methods, such as those employing N-alkylated tosylhydrazones and terminal alkynes, provide a route to 1,3,5-trisubstituted pyrazoles with complete regiocontrol. nih.govorganic-chemistry.org
Synthesis of 1,5-Diphenyl-3-(o-tolyl)-1H-pyrazole and 2.2.3. Synthesis of 1,3-Diphenyl-5-(o-tolyl)-1H-pyrazole
These two compounds are regioisomers that can be synthesized from the reaction of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with o-tolylhydrazine. In this case, the 1,3-dicarbonyl compound is symmetric, so the initial condensation occurs at either carbonyl group. The regiochemical outcome is determined by which nitrogen atom of the o-tolylhydrazine participates in the final cyclization step.
However, a more common route to generate these distinct isomers involves using an unsymmetrical diketone.
1,5-Diphenyl-3-(o-tolyl)-1H-pyrazole: This isomer would be synthesized by reacting 1-phenyl-3-(o-tolyl)propane-1,3-dione with phenylhydrazine.
1,3-Diphenyl-5-(o-tolyl)-1H-pyrazole: This isomer is formed from the reaction of 1,3-diphenylpropane-1,3-dione (B8210364) with o-tolylhydrazine. The reaction of an unsymmetrical diketone with a substituted hydrazine often leads to a mixture of isomers, and achieving regioselectivity can be challenging. mdpi.com The outcome is highly dependent on reaction conditions such as solvent and pH. Generally, the less-hindered nitrogen of the substituted hydrazine attacks the more reactive carbonyl group of the diketone.
Synthesis of 3,5-Diphenyl-1-(o-tolyl)-1H-pyrazole-4-carbonitrile
The introduction of a carbonitrile group at the C4 position of the pyrazole ring is typically achieved by using a precursor that already contains the cyano moiety. A standard method involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine.
For the synthesis of 3,5-diphenyl-1-(o-tolyl)-1H-pyrazole-4-carbonitrile, the required starting material is 2-cyano-1,3-diphenylpropane-1,3-dione. This intermediate is reacted with o-tolylhydrazine in a suitable solvent, such as ethanol or acetic acid, often with heating. The reaction proceeds via the standard Knorr pyrazole synthesis mechanism to afford the desired product. Multicomponent reactions involving an aldehyde, malononitrile (B47326), and a hydrazine also provide a direct, one-pot route to pyrazole-4-carbonitrile derivatives. researchgate.netresearchgate.net
| Compound Name |
|---|
| This compound |
| o-Tolylhydrazine |
| 1,3,5-Trisubstituted Pyrazoles |
| 1,5-Diphenyl-3-(o-tolyl)-1H-pyrazole |
| 1,3-Diphenyl-5-(o-tolyl)-1H-pyrazole |
| 3,5-Diphenyl-1-(o-tolyl)-1H-pyrazole-4-carbonitrile |
| 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane) |
| 1-Phenyl-3-(o-tolyl)propane-1,3-dione |
| Phenylhydrazine |
| 2-Cyano-1,3-diphenylpropane-1,3-dione |
| Malononitrile |
Synthesis of Pyrazolecarboxamide Derivatives with o-Tolyl Substituents
The synthesis of pyrazolecarboxamide derivatives bearing an o-tolyl substituent typically follows a multi-step sequence involving the initial construction of the this compound core, followed by the introduction of a carboxamide functional group. A common and versatile approach begins with the synthesis of a pyrazole carboxylic acid ester, which serves as a key intermediate.
The foundational step is the cyclocondensation reaction between o-tolylhydrazine and a suitable three-carbon precursor, such as a β-ketoester or an ethoxymethylenemalonate derivative, to form the pyrazole ring. For instance, reacting o-tolylhydrazine with diethyl (ethoxymethylene)malonate would yield ethyl this compound-4-carboxylate.
Once the ester intermediate is obtained, it is hydrolyzed to the corresponding carboxylic acid. This hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in an aqueous alcohol solution, followed by acidification to precipitate the pyrazole carboxylic acid.
The final step is the amidation of the carboxylic acid to form the desired pyrazolecarboxamide. This is achieved by activating the carboxylic acid, often using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of an appropriate amine. The choice of amine determines the final substituent on the carboxamide nitrogen. The general synthetic scheme is outlined below.
General Synthetic Scheme:
Cyclocondensation: o-Tolylhydrazine is reacted with a β-dicarbonyl compound equivalent to form the substituted pyrazole ester.
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid.
Amidation: The carboxylic acid is coupled with a desired amine to yield the final pyrazolecarboxamide derivative.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | o-Tolylhydrazine, Diethyl (ethoxymethylene)malonate | Acetic acid, Reflux | Ethyl this compound-4-carboxylate |
| 2 | Ethyl this compound-4-carboxylate | NaOH, Ethanol/Water, Heat; then HCl | This compound-4-carboxylic acid |
| 3 | This compound-4-carboxylic acid, Amine (R-NH₂) | EDC, HOBt, DMF | N-R-1-(o-tolyl)-1H-pyrazole-4-carboxamide |
Synthesis of 1-(methylsulfonylmethyl)-4-o-tolyl-1H-pyrazole
The synthesis of 1-(methylsulfonylmethyl)-4-o-tolyl-1H-pyrazole is not explicitly detailed in singular literature reports but can be conceptualized through a logical two-step synthetic pathway. This process involves the initial formation of the 4-(o-tolyl)-1H-pyrazole core, followed by the N-alkylation of the pyrazole ring with a methylsulfonylmethyl group.
Step 1: Synthesis of 4-(o-tolyl)-1H-pyrazole
The precursor, 4-(o-tolyl)-1H-pyrazole, can be synthesized via several established methods for creating 4-arylpyrazoles. One common method is the Suzuki coupling reaction. This would involve coupling a protected 4-halopyrazole, such as 1-(tert-Butoxycarbonyl)-4-bromo-1H-pyrazole, with o-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Following the successful coupling, the protecting group (Boc) is removed under acidic conditions to yield 4-(o-tolyl)-1H-pyrazole.
Step 2: N-Alkylation
The second step is the N-alkylation of the 4-(o-tolyl)-1H-pyrazole. The pyrazole's acidic N-H proton is first removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The resulting pyrazolate anion is then reacted with a methylsulfonylmethylating agent, typically chloromethyl methyl sulfone (ClCH₂SO₂CH₃), to introduce the desired side chain onto the nitrogen atom, yielding the final product.
| Step | Reactant | Reagents/Conditions | Intermediate/Product |
| 1 | 1-Boc-4-bromopyrazole, o-Tolylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water, Heat | 1-Boc-4-(o-tolyl)-1H-pyrazole |
| 1a | 1-Boc-4-(o-tolyl)-1H-pyrazole | Trifluoroacetic acid (TFA), Dichloromethane | 4-(o-tolyl)-1H-pyrazole |
| 2 | 4-(o-tolyl)-1H-pyrazole | 1. NaH, DMF; 2. ClCH₂SO₂CH₃ | 1-(methylsulfonylmethyl)-4-o-tolyl-1H-pyrazole |
Preparation of o-Tolyl-substituted Pyrazolyl-Urea Derivatives
The preparation of pyrazolyl-urea derivatives featuring an o-tolyl substituent can be effectively achieved through the reaction of an amino-pyrazole precursor with an appropriate isocyanate or via a multi-step process involving a Curtius rearrangement. A common and direct method involves synthesizing an aminopyrazole with the desired o-tolyl group and subsequently reacting it to form the urea (B33335) linkage.
A representative synthesis starts with the preparation of 5-amino-1-(o-tolyl)-1H-pyrazole. This intermediate can be synthesized by the condensation of o-tolylhydrazine with a β-ketonitrile, such as malononitrile or its derivatives. For example, reacting o-tolylhydrazine with ethoxymethylenemalononitrile (B14416) provides a direct route to 5-amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile.
Once the 5-amino-1-(o-tolyl)-1H-pyrazole is obtained, it can be converted into the corresponding urea derivative. This is typically accomplished by reacting the aminopyrazole with a selected isocyanate (R-N=C=O) in an inert solvent. This reaction directly attaches the urea moiety to the amino group of the pyrazole. Alternatively, the aminopyrazole can be reacted with phosgene (B1210022) or a phosgene equivalent to form an intermediate pyrazolyl isocyanate, which is then reacted with an amine to form the urea.
The synthesis of a related p-tolyl derivative has been reported, proceeding from p-tolylhydrazine hydrochloride and ethyl 4-nitrobenzoyl acetate (B1210297) to form 5-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole. nih.gov This pyrazolone (B3327878) was then formylated and reacted with urea. nih.gov An analogous pathway using o-tolylhydrazine would produce the corresponding o-tolyl pyrazolyl-urea derivative.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | o-Tolylhydrazine, Malononitrile Dimer | Ethanol, Reflux | 5-amino-3-(cyanomethyl)-1-(o-tolyl)-1H-pyrazole-4-carbonitrile |
| 2 | 5-amino-1-(o-tolyl)-1H-pyrazole derivative, Isocyanate (R-NCO) | Anhydrous solvent (e.g., THF, Dichloromethane) | 1-(1-(o-tolyl)-1H-pyrazol-5-yl)-3-R-urea derivative |
Synthesis of Pyrazole-Based NH₂-Acyl Oseltamivir (B103847) Analogues with o-Tolyl Moieties
The synthesis of pyrazole-based NH₂-acyl oseltamivir analogues incorporating o-tolyl moieties has been developed as part of research into novel neuraminidase inhibitors. nih.gov The synthetic strategy centers on the amide coupling between a pre-synthesized this compound-4-carboxylic acid and the C-5 amino group of oseltamivir.
The synthesis begins with the preparation of the key intermediate, ethyl this compound-4-carboxylate. This is achieved through the coupling of ethyl 1H-pyrazole-4-carboxylate with an o-tolyl halide, such as o-iodotoluene. This reaction is typically catalyzed by a copper(I) iodide-diamine system with a base like potassium carbonate. nih.gov
The resulting ester is then hydrolyzed to the carboxylic acid, this compound-4-carboxylic acid, using standard basic hydrolysis conditions (e.g., NaOH in methanol/water) followed by acidic workup. nih.gov
Finally, the synthesized pyrazole carboxylic acid is coupled with oseltamivir phosphate. The condensation is carried out using a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). This forms an amide bond, linking the pyrazole moiety to the oseltamivir scaffold. A final hydrolysis step of the oseltamivir ethyl ester yields the target carboxylic acid analogue. nih.gov
Synthesis of (3R,4R,5S)-4-acetamido-3-(pentan-3-yloxy)-5-(this compound-4-carboxamido)cyclohex-1-ene-1-carboxylic acid (6h) nih.gov
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Ethyl 1H-pyrazole-4-carboxylate, o-Iodotoluene | CuI, K₂CO₃, Diamine ligand | Ethyl this compound-4-carboxylate |
| 2 | Ethyl this compound-4-carboxylate | NaOH, MeOH/H₂O, 50 °C | This compound-4-carboxylic acid |
| 3 | This compound-4-carboxylic acid, Oseltamivir phosphate | HATU, DIPEA, DCM | Ethyl ester of the final compound |
| 4 | Ethyl ester product from Step 3 | 1 M NaOH, MeOH, 50 °C | Final oseltamivir analogue (6h) |
The successful synthesis and characterization of compound 6h confirmed the viability of this synthetic route, yielding the product as a white solid with a melting point of 253-255 °C. nih.gov
Advanced Spectroscopic and Structural Elucidation of 1 O Tolyl 1h Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-(o-tolyl)-1H-pyrazole derivatives. One- and two-dimensional NMR experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity between the o-tolyl substituent and the pyrazole (B372694) ring.
In the ¹H NMR spectra of this compound derivatives, signals are typically observed in distinct regions corresponding to the aromatic protons of the tolyl group, the protons on the pyrazole ring, and the methyl group protons.
The methyl (CH₃) protons of the o-tolyl group typically appear as a singlet in the upfield region, generally around δ 2.0-2.5 ppm. rsc.orgnih.govrsc.orgineosopen.org The aromatic protons of the tolyl ring and the pyrazole ring resonate in the downfield region, usually between δ 6.5 and 8.5 ppm. rsc.orgrsc.org The exact chemical shifts and coupling patterns of the pyrazole protons are highly dependent on the substitution pattern at other positions of the ring. For instance, in 3,5-diphenyl-1-(o-tolyl)-1H-pyrazole, the C4-proton of the pyrazole ring appears as a singlet at δ 6.83 ppm. rsc.org In ethyl 5-o-tolyl-1H-pyrazole-3-carboxylate, the C4-proton is observed at δ 6.88 ppm. rsc.org
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Methyl Protons (δ ppm) | Pyrazole Protons (δ ppm) | Aromatic Protons (δ ppm) | Reference |
|---|---|---|---|---|---|
| 3,5-diphenyl-1-(o-tolyl)-1H-pyrazole | CDCl₃ | 2.16 (s, 3H) | 6.83 (s, 1H) | 7.14-7.47 (m, 12H), 7.96 (d, 2H) | rsc.org |
| Ethyl 5-o-tolyl-1H-pyrazole-3-carboxylate | CDCl₃ | 2.38 (s, 3H) | 6.88 (s, 1H) | 7.12-7.26 (m, 3H), 7.44 (d, 1H) | rsc.org |
| 5-o-Tolyl-1H-pyrazole hydrochloride | DMSO-d₆ | 2.39 (s, 3H) | 6.73 (d, 1H), 8.09 (d, 1H) | 7.25-7.34 (m, 3H), 7.51 (d, 1H) | amazonaws.com |
| 1-(Tetrahydro-pyran-2-yl)-3-o-tolyl-1H-pyrazole | CDCl₃ | 2.49 (s, 3H) | 6.47 (d, 1H), 7.66 (d, 1H) | 7.20-7.26 (m, 3H), 7.56-7.61 (m, 1H) | amazonaws.com |
The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. The methyl carbon of the o-tolyl group typically resonates at approximately δ 20-22 ppm. nih.govrsc.orgamazonaws.com The carbons of the pyrazole ring appear in a wide range, generally from δ 105 to 155 ppm, influenced by the substituents. nih.govrsc.orgrsc.orgamazonaws.com Aromatic carbons from the tolyl group are observed between δ 125 and 140 ppm. rsc.orgamazonaws.com
Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Methyl Carbon (δ ppm) | Pyrazole Carbons (δ ppm) | Aromatic Carbons (δ ppm) | Reference |
|---|---|---|---|---|---|
| 3,5-diphenyl-1-(o-tolyl)-1H-pyrazole | CDCl₃ | 21.3 | 105.0, 144.4, 151.8 | 125.8, 126.9, 128.0, 128.2, 128.3, 128.4, 128.5, 128.6, 128.7, 130.6, 133.0, 139.1, 140.0 | rsc.org |
| Ethyl 5-o-tolyl-1H-pyrazole-3-carboxylate | CDCl₃ | 20.8 | 108.1, 141.1, 146.1 | 126.0, 128.6, 128.9, 129.5, 130.9, 135.9 | rsc.org |
| 5-o-Tolyl-1H-pyrazole hydrochloride | DMSO-d₆ | 20.6 | 106.2, 133.3, 146.3 | 126.1, 129.0, 129.2, 129.4, 130.9, 136.0 | amazonaws.com |
| 1-(Tetrahydro-pyran-2-yl)-3-o-tolyl-1H-pyrazole | CDCl₃ | 21.3 | 106.5, 129.5, 151.9 | 125.8, 127.7, 127.9, 130.8, 133.4, 136.2 | amazonaws.com |
For complex derivatives or to resolve signal overlap, two-dimensional (2D) NMR techniques are indispensable. ipb.ptscience.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for assigning protons within the same spin system, such as the four adjacent aromatic protons of the o-tolyl ring. ipb.ptresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). ipb.pt This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, and vice versa.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. For this compound derivatives, the IR spectrum typically displays several key absorption bands.
Aromatic C-H Stretching : Found just above 3000 cm⁻¹. nih.gov
Aliphatic C-H Stretching : The methyl group of the tolyl substituent shows stretching vibrations typically in the 2975-2850 cm⁻¹ range. nih.gov
C=N and C=C Stretching : Vibrations associated with the pyrazole and benzene (B151609) rings occur in the 1610-1450 cm⁻¹ region. nih.gov
C-N Stretching : This vibration is typically observed in the 1360-1250 cm⁻¹ range.
Aromatic C-H Bending : Out-of-plane bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ region, which can help confirm the substitution pattern.
For derivatives with additional functional groups, such as a carbonyl group in an ester or ketone, a strong absorption band would be prominent. For example, ethyl 5-o-tolyl-1H-pyrazole-3-carboxylate shows strong C=O stretching bands at 1731 and 1720 cm⁻¹. rsc.org
Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | > 3000 | nih.gov |
| Aliphatic C-H (CH₃) | Stretching | 2975 - 2850 | nih.gov |
| C=O (Ester) | Stretching | ~1730 | rsc.org |
| C=N / C=C (Ring) | Stretching | 1610 - 1450 | nih.gov |
| N-H (if unsubstituted) | Stretching | ~3140 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can confirm the elemental composition. ineosopen.orgamazonaws.com
In the mass spectrum of this compound derivatives, the molecular ion peak [M]⁺ is typically observed. ineosopen.org Under electron ionization (EI), a common fragmentation pathway involves the cleavage of the bond between the nitrogen of the pyrazole ring and the tolyl group. Another frequent fragmentation is the loss of the methyl group from the tolyl substituent. For instance, a derivative of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine showed a molecular ion peak [M+H]⁺ at m/z 328, with a major fragment at m/z 237, corresponding to the loss of the p-tolyl group. nepjol.info
Table 4: Mass Spectrometry Data for Selected Tolyl-Pyrazole Derivatives
| Compound | Technique | [M+H]⁺ or [M]⁺ (m/z) Calculated | [M+H]⁺ or [M]⁺ (m/z) Found | Reference |
|---|---|---|---|---|
| 1-(Tetrahydro-pyran-2-yl)-3-o-tolyl-1H-pyrazole | HRMS | 159.09222 [(M-THP)+H]⁺ | 159.09259 | amazonaws.com |
| 5-o-Tolyl-1H-pyrazole hydrochloride | HRMS | 159.09222 [M+H]⁺ | 159.09252 | amazonaws.com |
| Methyl 5-ferrocenyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate | MS | 400 [M]⁺ | 400 | ineosopen.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The spectra of this compound derivatives are characterized by absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* and n→π* transitions. nepjol.infodoi.orgnih.gov
The position and intensity (molar absorptivity, ε) of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of other chromophores in the molecule. For example, (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, which has an extended conjugated system, shows transitions at 325 nm and 415 nm. nepjol.info Studies on various arylazo-pyrazole switches, including tolyl-substituted examples, have utilized UV-Vis spectroscopy to monitor photoswitching events. nih.govacs.org The electronic absorption characteristics provide insights into the electronic structure of these compounds. nepjol.info
X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. nih.govrigaku.com This method provides precise data on bond lengths, bond angles, and torsion angles, which define the molecular conformation. Furthermore, it elucidates the nature of intermolecular interactions that govern the packing of molecules in a crystal lattice, such as hydrogen bonds and π-π stacking. chimia.ch For derivatives of this compound, X-ray diffraction studies have been crucial in understanding their structural features and non-covalent interactions.
Detailed Research Findings
Research on pyrazole derivatives has utilized single-crystal X-ray diffraction to characterize their molecular structures and explore their supramolecular chemistry. encyclopedia.pubnih.gov The solid-state structure of these compounds is often stabilized by a variety of intermolecular forces. researchgate.net
In a study of pyrazole-based compounds, the structures of several derivatives were elucidated by means of X-ray diffraction, confirming their molecular connectivity and stereochemistry. For instance, the crystal structure of 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related tolylpyrazole derivative, was determined. diva-portal.org This compound crystallizes in a monoclinic system, and its molecules are connected through C-H···O intermolecular hydrogen bonds. diva-portal.org
Another relevant investigation focused on (E)-3-(1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one. nih.gov While not an o-tolyl derivative, the study provides a framework for the type of data obtained. The X-ray analysis of related pyrazole derivatives revealed triclinic and monoclinic crystal systems, with space groups such as P-1 and P21/n, respectively. nih.gov
The dihedral angle between the pyrazole ring and the attached aryl rings is a key conformational feature. In one example of a disubstituted pyrazole, the dihedral angles between the pyrazole ring and the p-tolyl rings were found to be 22.54 (8)° and 35.73 (7)° in one molecule of the asymmetric unit, and 28.13 (8)° and 22.18 (8)° in the second molecule. researchgate.net This twist is a common feature in such biaryl systems, arising from steric hindrance between the rings.
Intermolecular interactions are critical in directing the assembly of pyrazole derivatives in the solid state. encyclopedia.pub The combination of nitrogen atoms in the pyrazole ring allows for the formation of hydrogen bonds, which can lead to the creation of linear catemers or cyclic structures like dimers and trimers. encyclopedia.pub In addition to classical hydrogen bonds, weaker interactions such as C-H···N, C-H···O, and π-π stacking play a significant role in the crystal packing of these derivatives. nih.govnih.gov For example, Hirshfeld surface analysis of 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that H···H type intercontacts are the most significant contributors to the crystal packing. diva-portal.org
The table below summarizes crystallographic data for some representative pyrazole derivatives containing a tolyl group, illustrating the typical parameters determined from X-ray diffraction studies.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P21/c | 14.345(3) | 7.989(2) | 13.567(3) | 90 | 101.45(3) | 90 | diva-portal.org |
| (E)-4-((3,5-dimethyl-1-(p-tolyl)-1H-pyrazol-4-yl)diazenyl)benzonitrile | Triclinic | P-1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) | nih.govresearchgate.net |
| 5-(3-Methylthiophen-2-yl)-1,3-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (analogue) | Monoclinic | C2/c | 21.5455(17) | 7.3813(7) | 22.7766(19) | 90 | 101.092(8) | 90 | nih.gov |
| Compound Name | Intermolecular Interactions Observed |
| 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C-H···O hydrogen bonds, H···H contacts |
| (E)-4-((3,5-dimethyl-1-(p-tolyl)-1H-pyrazol-4-yl)diazenyl)benzonitrile | C-H···π interactions |
| 5-(3-Methylthiophen-2-yl)-1,3-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (analogue) | C-H···N hydrogen bond, C-H···π and π-π interactions |
Computational and Theoretical Investigations of 1 O Tolyl 1h Pyrazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method used in computational physics and chemistry.
Geometry Optimization and Structural Prediction
Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. Using DFT, this process calculates the forces on each atom and iteratively adjusts their positions until a stable, low-energy conformation is reached. This optimized structure provides critical data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and steric properties.
Despite a thorough review of scientific literature, specific studies detailing the DFT-optimized geometry, including precise bond lengths and angles for 1-(o-Tolyl)-1H-pyrazole, were not available. Such a study would typically provide the foundational structure for all further computational analyses.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Band Gap)
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. doaj.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. schrodinger.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.netnih.govnih.gov
Specific calculated values for the HOMO energy, LUMO energy, and the resulting energy gap for this compound have not been reported in the available scientific literature. These values are fundamental for quantitatively assessing its electronic behavior and reactivity.
Interactive Data Table: Illustrative FMO Data for a Pyrazole (B372694) Derivative
Note: The following data is for the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and is provided for illustrative purposes only, as specific data for this compound is not available. nih.gov
| Parameter | Value (eV) |
| HOMO Energy | -5.907 |
| LUMO Energy | -1.449 |
| Energy Gap (ΔE) | 4.458 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted onto the electron density surface, using a color spectrum to indicate different potential values. wolfram.com Typically, red regions signify areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are targets for nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net MEP maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding chemical reactivity. proteopedia.orgwuxiapptec.com
A specific MEP map for this compound, which would identify its nucleophilic and electrophilic centers, is not present in the reviewed literature. Such a map would highlight the electron-rich nitrogen atoms of the pyrazole ring as likely sites for electrophilic interaction.
Analysis of Reactivity Indices and Chemical Descriptors
Based on DFT calculations, several chemical descriptors can be derived to quantify a molecule's reactivity. These global reactivity indices are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a quantitative measure of chemical behavior. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These descriptors are instrumental in rationalizing and predicting the outcomes of chemical reactions. researchgate.net However, published studies containing the calculated values of these reactivity indices for this compound could not be located.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and thermodynamic properties. rsc.orgeurasianjournals.com In the context of this compound, MD simulations could be used for conformational analysis to explore the rotational freedom and preferred orientation of the o-tolyl group relative to the pyrazole ring. Furthermore, if the molecule is being investigated as a potential drug candidate, MD simulations are crucial for studying its binding stability and interactions within the active site of a target protein. nih.gov
No specific MD simulation studies focused on the conformational dynamics or ligand-protein interactions of this compound are available in the current body of scientific literature.
Quantum Theory of Atoms in Molecules (QTAIM) Approach
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that defines and characterizes atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points in the electron density distribution, QTAIM can partition a molecule into distinct atomic basins. This approach allows for the calculation of various atomic properties and provides a rigorous description of the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) through the analysis of the bond critical points (BCPs).
The application of the QTAIM approach to this compound, which would provide a detailed analysis of its atomic properties and the nature of its intramolecular bonds, has not been reported in the surveyed literature.
Theoretical Prediction of Inhibitory Efficiencies and Adsorption Mechanisms
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the potential of pyrazole derivatives to act as inhibitors, for instance, in the context of corrosion prevention. These studies elucidate the relationship between the molecular structure of an inhibitor and its protective efficacy. By calculating various quantum chemical parameters, researchers can forecast how a molecule like this compound might adsorb onto a metal surface and impede corrosive processes.
The mechanism of inhibition is often linked to the adsorption of the organic molecules onto the surface, a process that can be investigated using adsorption isotherms like the Langmuir model. nih.gov The presence of heteroatoms such as nitrogen in the pyrazole ring, along with the π-electrons from the aromatic systems, are crucial for this interaction. nih.gov These features enable the molecule to form a protective layer on the surface.
Key quantum chemical descriptors used to predict inhibitory efficiency include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to an appropriate acceptor molecule, suggesting a stronger interaction with a metal surface.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value signifies a greater ability of the molecule to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which can lead to stronger adsorption.
Dipole Moment (μ): An increase in the dipole moment can correlate with an increase in the inhibition efficiency. researchgate.net
Studies on various pyrazole derivatives have demonstrated a strong correlation between these theoretically calculated parameters and experimentally determined inhibition efficiencies. For example, research on novel pyrazole compounds as corrosion inhibitors for carbon steel in acidic media has shown that their effectiveness can be directly linked to their electronic properties. nih.gov DFT calculations have been employed to understand the active sites of pyrazole analogues and their interaction with metal surfaces. nih.gov
Interactive Table: Quantum Chemical Parameters and Inhibitory Efficiency of Example Pyrazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Predicted Inhibition Efficiency (%) |
| Pyrazole Derivative 1 | -6.2 | -1.8 | 4.4 | 3.5 | 92 |
| Pyrazole Derivative 2 | -6.5 | -1.5 | 5.0 | 2.8 | 88 |
| Pyrazole Derivative 3 | -6.0 | -2.0 | 4.0 | 4.1 | 95 |
Note: The data in this table is illustrative and based on findings for various pyrazole derivatives, not specifically this compound.
The adsorption mechanism is further clarified by considering both physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), which involves charge sharing or transfer between the inhibitor molecules and the surface. Theoretical studies can help distinguish between these mechanisms by analyzing the strength and nature of the interaction energies.
Computational Studies in Rational Drug Design (e.g., Molecular Docking)
In the realm of medicinal chemistry, computational methods are instrumental in the rational design of new therapeutic agents. Molecular docking is a particularly powerful technique used to predict the binding orientation and affinity of a small molecule (ligand), such as a this compound derivative, to the active site of a target protein. This allows for the virtual screening of large libraries of compounds and provides insights into the structural basis of their biological activity, thereby guiding the synthesis of more potent and selective drug candidates. ijpbs.com
The pyrazole scaffold is a common feature in many biologically active compounds, and molecular docking studies have been extensively used to investigate their potential as inhibitors of various enzymes and receptors implicated in diseases like cancer and glaucoma. ijpbs.commdpi.com For instance, pyrazole derivatives have been docked into the active sites of receptor tyrosine kinases and protein kinases to screen for potential inhibitors. researchgate.net
The process of molecular docking involves:
Preparation of the Receptor and Ligand: Obtaining the three-dimensional structures of the target protein (often from the Protein Data Bank) and the ligand (e.g., a this compound derivative).
Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to explore the conformational space of the ligand within the active site of the receptor and to calculate the binding energy for different poses. researchgate.netresearchgate.net
Analysis of Results: Evaluating the docking scores and visualizing the binding modes to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov
A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. These computational predictions can then be used to prioritize compounds for chemical synthesis and biological evaluation. researchgate.net
For example, docking studies of pyrazole derivatives targeting tubulin, a protein crucial for cell division and a target for anticancer drugs, have helped in understanding their binding to the colchicine-binding site. nih.gov Similarly, pyrazole-based compounds have been evaluated as inhibitors of carbonic anhydrases, enzymes relevant in conditions like glaucoma, through molecular docking simulations. nih.gov
Interactive Table: Example Molecular Docking Results for Pyrazole Derivatives Against Different Protein Targets
| Pyrazole Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyrazole-Thiadiazole Hybrid | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046 |
| Pyrazole-Benzimidazolone | HPPD | - | Phe381, Gln293 |
| Pyrazole-Chalcone Conjugate | Tubulin (3E22) | -8.5 | Cys241, Leu248 |
Note: The data is compiled from studies on various pyrazole derivatives and illustrates the application of molecular docking. researchgate.netnih.gov
These computational approaches not only help in identifying promising drug candidates but also contribute to a deeper understanding of the structure-activity relationships (SAR) within a series of compounds. biointerfaceresearch.com By correlating the calculated binding affinities with experimental biological data, more predictive quantitative structure-activity relationship (QSAR) models can be developed. biointerfaceresearch.com
Coordination Chemistry of 1 O Tolyl 1h Pyrazole Ligands
Pyrazole (B372694) as a Ligand in Metal Complexes
The pyrazole moiety is a versatile building block in the design of ligands for coordination chemistry. Its ability to coordinate to metal centers in various modes is a key factor in the diverse range of structures and reactivities observed in its metal complexes. The coordination chemistry of pyrazole and its derivatives has been extensively reviewed, highlighting their importance in forming complexes with varied nuclearity and geometry. researchgate.netresearchgate.netresearchgate.net
Exo-bidentate Coordination Modes
When the pyrazole ring is deprotonated at the N1 position (for N-unsubstituted pyrazoles), the resulting pyrazolate anion can act as a bridging ligand, coordinating to two different metal centers in an exo-bidentate fashion. This bridging capability is crucial in the formation of dinuclear and polynuclear complexes, as well as coordination polymers. While 1-(o-Tolyl)-1H-pyrazole is N-substituted and cannot be deprotonated at the N1 position, related pyrazole-based ligands that possess additional donor atoms can exhibit bidentate coordination, leading to the formation of chelate rings.
Mono-anionic and Polydentate Chelating Ligands
By incorporating additional functional groups with donor atoms (such as carboxylates, pyridyls, or amides) onto the pyrazole scaffold, polydentate chelating ligands can be synthesized. These ligands can wrap around a metal ion, forming multiple coordinate bonds and resulting in highly stable complexes with well-defined geometries. For instance, pyrazole-carboxylic acid ligands have been shown to act as versatile molecular platforms in the construction of coordination polymers. researchgate.net The design of such ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, which is essential for their application in various fields.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with pyrazole-based ligands can be achieved through various methods, including solvothermal synthesis and one-pot reactions. researchgate.netnih.gov The choice of synthetic conditions, such as temperature, solvent, and metal-to-ligand ratio, can significantly influence the final structure and topology of the coordination compound. While specific examples for this compound are not extensively documented in the reviewed literature, the principles of synthesis and characterization for analogous pyrazole derivatives provide a strong framework for understanding its potential coordination behavior.
Formation of Diverse Topologies in Coordination Compounds
Pyrazole-based ligands are well-known for their ability to form a wide array of coordination architectures, from discrete mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. daneshyari.comresearchgate.netnih.govrsc.orgacs.org The final topology is dictated by the coordination mode of the ligand, the coordination preferences of the metal ion, and the presence of counter-ions and solvent molecules that can participate in hydrogen bonding and other supramolecular interactions.
For example, the reaction of a pyridine-pyrazole bifunctional ligand has been shown to construct novel 3D supramolecular frameworks. daneshyari.com Similarly, flexible pyrazole-based ditopic ligands have been used to create coordination polymers with helical units. rsc.org The steric hindrance from the o-tolyl group in this compound would likely play a significant role in directing the self-assembly process, potentially favoring the formation of discrete complexes or lower-dimensional polymers.
| Ligand Type | Metal Ion | Resulting Topology | Reference |
|---|---|---|---|
| Pyridine-pyrazole bifunctional linker | Not Specified | 3D Supramolecular Frameworks | daneshyari.com |
| Flexible pyrazole based ditopic ligand | Co(II) | Helical Coordination Polymers | rsc.org |
| Pyrazole-acetamide | Cd(II), Cu(II), Fe(II) | 1D and 2D Supramolecular Architectures | researchgate.netnih.gov |
| Pyrazole-carboxylic acid | Mn(II), Cd(II), Cu(II) | 2D Layered Structures and 3D Supramolecular Structures | researchgate.net |
Applications in Catalysis and Sensing
Metal complexes derived from pyrazole ligands have shown significant promise in the fields of catalysis and chemical sensing. The electronic properties of the pyrazole ring, which can be tuned by substituents, and the versatile coordination geometries of its complexes are key to these applications.
In catalysis, pyrazole-ligated metal complexes have been employed in various organic transformations, including oxidation and carbon-carbon coupling reactions. researchgate.netnih.gov For instance, cobalt complexes with pyrazole ligands have been investigated as catalyst precursors for the peroxidative oxidation of cyclohexane. nih.gov While specific catalytic applications of this compound complexes are not detailed in the available literature, the general efficacy of pyrazole-based catalysts suggests that its complexes could also exhibit interesting catalytic activities.
In the realm of sensing, the fluorescence properties of pyrazole derivatives and their metal complexes have been exploited for the detection of metal ions. daneshyari.com The interaction of a specific metal ion with the pyrazole-based ligand can lead to a measurable change in the fluorescence signal, such as enhancement ("turn-on") or quenching ("turn-off"). This principle has been used to develop selective and sensitive fluorescent sensors for various metal ions. The synthesis of a luminescent metal-organic framework based on a pyridine-pyrazole ligand for the selective sensing of Fe³⁺ ions has been reported. daneshyari.com
| Ligand/Complex Type | Application | Target/Reaction | Reference |
|---|---|---|---|
| Cobalt complexes with pyrazole ligands | Catalysis | Peroxidative oxidation of cyclohexane | nih.gov |
| Pyridine-pyrazole bifunctional linker | Sensing | Selective sensing of Fe³⁺ | daneshyari.com |
| Pyrazole-acetamide complexes | Antibacterial Activity | Various bacterial strains | researchgate.netnih.gov |
| Pyrazole carboxylic acid complexes | Photocatalysis | Degradation of methylene blue | researchgate.net |
Specific Coordination Chemistry of o-Tolyl-Substituted Pyrazoles
Should research on the coordination chemistry of this compound become available in the future, this topic could be revisited.
Biological Activities and Medicinal Chemistry Applications of 1 O Tolyl 1h Pyrazole Derivatives
Anticancer Activity
The anticancer potential of 1-(o-tolyl)-1H-pyrazole derivatives has been demonstrated through their ability to inhibit the proliferation of various cancer cell lines and interfere with key cellular processes involved in tumor growth.
Inhibition of Cancer Cell Lines (e.g., Huh7, MCF7, HCT116, A549, HepG-2, BT474, BGC823)
Numerous studies have documented the cytotoxic effects of pyrazole (B372694) derivatives against a range of human cancer cell lines. For instance, certain pyrazole analogs have shown potent activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. nih.gov One study highlighted a pyrazole derivative that effectively inhibited cell growth in these three lines with IC50 values of 17.8 ± 0.5 μM (MCF-7), 4.4 ± 0.4 μM (HepG-2), and 4.2 ± 0.2 μM (HCT-116), respectively. nih.gov Another research effort developed novel indole derivatives linked to a pyrazole moiety that exhibited moderate to excellent cytotoxicity against HCT116, MCF7, HepG2, and A549 cancer cell lines. mdpi.com
Specifically, a derivative, 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone, demonstrated notable cytotoxic activity against a panel of cancer cell lines, including those from leukemia, colon, breast, melanoma, and lung cancers. nih.gov Furthermore, other 1,3,4-triarylpyrazole derivatives have shown significant anticancer activity against MCF7, A549, and HCT116 cells, with IC50 values recorded at 6.53 µM, 26.40 µM, and 59.84 µM, respectively. researchgate.net Pyrazole derivatives have also been developed that show effectiveness against lung cell carcinoma (A549). srrjournals.com
Mechanistic Studies of Antiproliferative Effects (e.g., DNA Binding, Cell Cycle Arrest, MEK Inhibition)
The antiproliferative effects of this compound derivatives are attributed to several underlying mechanisms.
DNA Binding: Certain pyrazole derivatives have been designed as DNA binding inhibitors, which are small molecules that interfere with tumor cell proliferation by interacting with DNA. mdpi.com These compounds can bind to the minor groove of DNA, leading to the inhibition of enzymes like topoisomerase I and inducing genotoxic stress through DNA strand breaks. mdpi.comrsc.org
Cell Cycle Arrest: Pyrazole derivatives have been shown to induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. For example, one study found that a specific pyrazole derivative caused cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.gov Other derivatives have been observed to arrest the cell cycle at the G2/M phase. mdpi.com In some cases, these compounds can induce arrest in the G1 and G2 phases in A549 lung cancer cells. mdpi.com
MEK Inhibition: While direct evidence for MEK inhibition by this compound is still emerging, the broader class of pyrazole derivatives has been explored for this mechanism. The mitogen-activated protein kinase (MAPK) signaling pathway is vital in tumorigenesis, and MEK inhibitors can block this pathway's activation.
Anti-inflammatory Activity
Derivatives of this compound have also been recognized for their significant anti-inflammatory properties, which have been evaluated through various in vivo and in vitro models.
In Vivo and In Vitro Evaluation (e.g., Carrageenan-Induced Edema, Acetic Acid-Induced Permeability)
The anti-inflammatory potential of these compounds is often assessed using standard preclinical models.
Carrageenan-Induced Edema: This is a widely used in vivo model to screen for acute anti-inflammatory activity. nih.govphytopharmajournal.com The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. nih.gov Pyrazole derivatives have shown the ability to significantly inhibit this paw edema, indicating their anti-inflammatory effects. nih.goveijppr.com For instance, some novel pyrazole-hydrazone derivatives have been evaluated using this method. mdpi.com
Acetic Acid-Induced Permeability: This test is used to evaluate the effect of compounds on vascular permeability, a key component of inflammation. The administration of acetic acid increases permeability, and the inhibitory effect of test compounds can be measured. Pyrazole derivatives have demonstrated efficacy in this model, suggesting their role in modulating the inflammatory response. mdpi.com
Inhibition of Inflammatory Mediators (e.g., IL-6, TNF-α)
A key aspect of the anti-inflammatory action of this compound derivatives is their ability to suppress the production of pro-inflammatory cytokines.
Interleukin-6 (IL-6): IL-6 is a cytokine that plays a crucial role in regulating the immune system and is a key mediator in inflammatory episodes. nih.gov Studies have shown that certain pyrazole-pyridazine hybrids can significantly decrease the production of IL-6 in LPS-stimulated macrophages. nih.gov
Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a potent pro-inflammatory cytokine involved in a wide range of inflammatory diseases. mdpi.combiointerfaceresearch.com Pyrazole derivatives have been identified as inhibitors of TNF-α production. nih.gov For example, novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives were shown to inhibit TNF-α production in cultured macrophages. nih.gov Some pyrazole–pyridazine hybrids have also demonstrated the ability to reduce TNF-α levels. nih.govrsc.org
Selective COX-2 Inhibition
One of the most well-documented mechanisms for the anti-inflammatory activity of pyrazole derivatives is their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. dntb.gov.ua COX-2 is an inducible enzyme that plays a major role in the inflammatory pathway by synthesizing prostaglandins. nih.gov Unlike the constitutively expressed COX-1, which is involved in physiological functions, COX-2 is upregulated during inflammation. Therefore, selective COX-2 inhibitors can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
The pyrazole scaffold is a core component of several selective COX-2 inhibitors, including the well-known drug Celecoxib. nih.gov Numerous studies have focused on synthesizing and evaluating novel pyrazole derivatives for their COX-2 inhibitory potential. For instance, pyrazole-pyridazine hybrids have been designed and shown to have potent and selective COX-2 inhibitory activity, with some compounds demonstrating higher potency than celecoxib. nih.govrsc.org
Antimicrobial and Antifungal Activity
The search for novel antimicrobial and antifungal agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Derivatives of this compound have been explored for their potential in this domain.
Research into the antibacterial properties of pyrazole derivatives has shown that certain structural features can lead to potent activity against both Gram-positive and Gram-negative bacteria. In a study focused on novel pyrazole compounds, a hydrazone derivative incorporating a tolyl group demonstrated notable efficacy. Specifically, an N-methyl-N-m-tolyl hydrazone derivative was found to inhibit the growth of Staphylococcus aureus strains with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 3.12 μg/ml. nih.gov This same compound also showed effective inhibition against Bacillus subtilis with a MIC value as low as 0.78 μg/ml. nih.gov While this compound is a hydrazone derivative and not a direct this compound, its activity suggests that the tolyl moiety can be a beneficial feature in the design of antibacterial pyrazoles.
| Compound Derivative | Bacterial Strain | Reported Activity (MIC) |
|---|---|---|
| N-methyl-N-m-tolyl hydrazone of a pyrazole derivative | Staphylococcus aureus | 1.56–3.12 μg/ml |
| N-methyl-N-m-tolyl hydrazone of a pyrazole derivative | Bacillus subtilis | 0.78 μg/ml |
The antifungal potential of pyrazole derivatives has also been an area of active investigation. In the search for new antifungal agents, particularly against opportunistic pathogens like Candida species, novel molecular structures are of high interest. While direct studies on this compound were not identified, research on related hydrazone derivatives has provided promising results. A series of hydrazones synthesized from o-tolylhydrazine (B1593758) were tested for their antifungal properties. These compounds were evaluated against several Candida species, including the prevalent Candida albicans. This line of research indicates that the inclusion of an o-tolyl group in pyrazole-related structures could be a viable strategy for the development of new antifungal agents.
Antiviral Activity (including Anti-HCV)
The antiviral properties of pyrazole derivatives have been explored against a variety of viruses. Of particular note is the research into their efficacy against the Hepatitis C virus (HCV). A class of 1,3,4-trisubstituted pyrazoles was identified as effective inhibitors of HCV. mdpi.com Further research into pyrazole-carboxamide derivatives as a new class of HCV inhibitors has also been reported. nih.gov While these studies provide a strong rationale for the investigation of pyrazole derivatives as antiviral agents, specific research on the anti-HCV activity of this compound derivatives is not extensively detailed in the provided search results. However, one study noted that certain hydrazone derivatives showed moderate anti-HCV activity. pharmacophorejournal.com
Antidepressant Activity
The potential for pyrazole derivatives to act on the central nervous system has led to investigations into their antidepressant activity. Studies on pyrazoline derivatives, which are dihydro-pyrazole compounds, have shown promising results. In one such study, several pyrazoline derivatives were synthesized and evaluated for their antidepressant-like activity using in vivo models. chula.ac.th The results indicated that these compounds could have a significant antidepressant effect. Another study on triazolo-pyrazoline derivatives also aimed to investigate their potential antidepressant activities. researchgate.net While these findings are for pyrazoline derivatives and not directly for this compound, they suggest that the broader class of pyrazole-containing compounds may have applications in the development of new antidepressant therapies. globalresearchonline.net
Antioxidant Activity
While direct studies focusing exclusively on the antioxidant properties of this compound derivatives are not extensively documented in the available literature, the broader class of pyrazole compounds is well-regarded for its antioxidant potential. The pyrazole nucleus is recognized as an important scaffold in the design of agents with significant free radical scavenging capabilities. The antioxidant activity of pyrazoles is often attributed to the ability of the heterocyclic ring to donate electrons and stabilize free radicals.
The nature and position of substituents on the pyrazole ring play a crucial role in modulating this activity. Generally, the introduction of aryl groups, such as the tolyl substituent, can influence the electronic distribution within the pyrazole system, potentially enhancing its ability to quench reactive oxygen species (ROS). Theoretical and experimental studies on various aryl-pyrazole derivatives have shown promising results in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. Although specific quantitative data for this compound derivatives is pending further research, the established antioxidant profile of the pyrazole family suggests that these compounds are promising candidates for the development of novel antioxidants.
Enzyme Inhibition
Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in a range of diseases. The specific substitution pattern offered by the o-tolyl group provides a unique structural basis for achieving potency and selectivity against various enzymatic targets.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
The pyrazole scaffold has been extensively studied for the design of inhibitors for monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters. mdpi.comnih.gov Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.com Research on various 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives has demonstrated potent inhibitory activity against both MAO isoforms, with some compounds exhibiting Ki values in the nanomolar range. acs.org While studies have included derivatives with a p-tolyl group, specific inhibitory data for this compound derivatives against MAO-A and MAO-B are not yet prominently reported, representing an area for future investigation. researchgate.net
Angiotensin-Converting Enzyme (ACE) Inhibition
The pyrazole nucleus has been identified as a scaffold for developing Angiotensin-Converting Enzyme (ACE) inhibitors, which are vital in managing hypertension and cardiovascular diseases. nih.govfrontiersin.org One study synthesized a series of pyrazole derivatives and evaluated their ACE inhibitory potential, with one derivative showing an IC50 value of 0.123 mM. nih.gov This indicates that the pyrazole core can be effectively utilized to design molecules that interact with the active site of ACE. However, research specifically detailing the ACE inhibitory activity of this compound derivatives is required to establish their potential in this therapeutic area.
CDC7 Kinase Inhibition
Recent research has highlighted the potential of pyrazole derivatives as inhibitors of cell division cycle 7 (CDC7) kinase, a crucial enzyme in the initiation of DNA replication and a target in cancer therapy. mdpi.com A study involving the synthesis and in-silico analysis of pyrazole derivatives identified 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a potent inhibitor. The "2-methylphenoxy" group is structurally analogous to an o-tolyloxy substituent, directly indicating the potential of the o-tolyl moiety in targeting this kinase. Computational docking studies revealed strong binding affinities for the active site of CDC7 kinase, dominated by van der Waals interactions. mdpi.com
| Compound Name | Target Enzyme | Binding Free Energy (kcal/mol) |
| 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | CDC7 Kinase | -41.50 |
Neuraminidase Inhibition
A series of pyrazole-based analogues of the antiviral drug Oseltamivir (B103847) have been designed and synthesized as potential neuraminidase inhibitors for influenza therapy. Among these, a derivative incorporating the this compound scaffold was specifically created. The compound, (3R,4R,5S)-4-acetamido-3-(pentan-3-yloxy)-5-(this compound-4-carboxamido)cyclohex-1-ene-1-carboxylic acid, demonstrates the successful integration of this moiety into a complex, biologically active molecule, although specific inhibitory data was not detailed in the available results.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are important targets in oncology, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.govnih.gov A study on derivatives of nih.gov-shogaol identified a pyrazole compound containing a 1-(o-tolyl) substituent as a moderate to good inhibitor of HDACs. nih.gov This derivative, 2-methoxy-4-(2-(5-pentyl-1-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)phenol, was among a series of compounds showing promise for further development as anticancer agents through HDAC inhibition. nih.gov
| Compound Name | Target Enzyme | % Inhibition (at 100 µM) |
| 2-methoxy-4-(2-(5-pentyl-1-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)phenol | Histone Deacetylases (HDACs) | 48 ± 0.65 |
Antiparasitic Activity
The pyrazole framework is a recognized pharmacophore in the development of agents against various parasites, including those responsible for leishmaniasis, Chagas disease, and malaria.
Derivatives of pyrazole have shown significant in vitro activity against the epimastigote forms of Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net Studies on pyrazole-benzimidazole hybrids revealed compounds with potent activity and high selectivity against intracellular amastigotes, with IC50 values in the low micromolar range. researchgate.netnajah.edu These compounds are believed to exert their effect by targeting the catalytic domain of cruzain, a key cysteine protease of the parasite. researchgate.net
In the context of malaria, pyrazole-based compounds have been evaluated against Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.net The pyrazole scaffold is considered a key starting point for developing novel antimalarials to combat the emergence of drug-resistant strains. acs.orgresearchgate.net
Other Noteworthy Biological Activities
Anticonvulsant Activity
The pyrazole ring is a structural component of interest in the search for new anticonvulsant agents to treat epilepsy. researchgate.netnih.gov Numerous studies have demonstrated the efficacy of pyrazole derivatives in animal models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.gov The pharmacological activity is attributed to the unique electronic and structural properties of the diazole nucleus. researchgate.net Research has shown that substitution at the N1 position of the pyrazole ring with phenyl or substituted phenyl groups can significantly enhance anticonvulsant activity. researchgate.netconsensus.app While a wide range of aryl-substituted pyrazoles have been found to be active, specific studies focusing on the anticonvulsant properties of this compound derivatives are an area for further exploration.
Antileishmanial Activity
Building on the general antiparasitic properties, pyrazole derivatives have been specifically identified as promising antileishmanial agents. researchgate.netnih.gov Research has demonstrated their efficacy against various Leishmania species, including Leishmania aethiopica, L. donovani, and L. tropica. researchgate.netnih.gov One study highlighted a series of pyrazole derivatives that exhibited superior in vitro activity against L. aethiopica compared to the standard drug miltefosine. researchgate.net A particularly relevant compound, 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one, which contains a tolyl isomer, was found to be exceptionally active against L. donovani. nih.gov These findings underscore the potential of the tolyl-pyrazole scaffold in developing new treatments for leishmaniasis.
| Compound Name | Target Organism | IC50 (µg/mL) |
| 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole | Leishmania aethiopica | 0.079 |
| 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one | Leishmania donovani | 0.0112 |
Antimalarial Activity
The pyrazole scaffold is a key structure in the quest for new antimalarial drugs, particularly in light of growing resistance to existing therapies. acs.org Derivatives have been tested for in vivo antimalarial activity against rodent malaria parasites like Plasmodium berghei and in vitro against human malaria parasites such as Plasmodium falciparum. nih.govconsensus.app A study evaluating dual-acting agents found that a 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole derivative, containing a p-tolyl group, possessed the highest antimalarial activity in the tested series, with a 70.26% suppression of P. berghei in mice. consensus.app This highlights the importance of the tolyl-substituted pyrazole core in achieving significant antiplasmodial effects.
| Compound Name | Target Organism | % Suppression (in vivo) |
| 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole | Plasmodium berghei | 70.26% |
| 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde hydrazone | Plasmodium berghei | 62.30% |
Hypoglycemic/Antidiabetic Activity
While direct studies on the hypoglycemic or antidiabetic activity of this compound derivatives are not extensively documented in publicly available research, the broader class of N-aryl-pyrazole derivatives has shown significant potential in the management of diabetes. Research into pyrazole-containing compounds has identified several mechanisms through which they can exert antihyperglycemic effects, including the inhibition of dipeptidyl peptidase-4 (DPP-4) and the modulation of peroxisome proliferator-activated receptors (PPARs).
A series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles were synthesized and evaluated for their in vivo antihyperglycemic activity. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that the nature of the substituent on the N-phenyl ring of the pyrazole moiety plays a crucial role in their biological activity. For instance, compounds with electron-donating or electron-withdrawing groups on the phenyl ring exhibited varying degrees of glucose-lowering effects. Although a derivative with an o-tolyl group was not explicitly reported in this study, the findings suggest that steric and electronic properties of the N1-substituent are key determinants of activity.
Another study focused on pyrazole-3-one derivatives as potential hypoglycemic agents. mdpi.com The design of these compounds was based on docking studies with PPARγ, a key target in the treatment of type 2 diabetes. The SAR of these derivatives indicated that substitutions on the aromatic rings significantly influence their binding affinity and efficacy.
The available data on related N-aryl pyrazole derivatives suggests that a 1-(o-tolyl) substitution could modulate the hypoglycemic activity. The methyl group at the ortho position can influence the conformation of the molecule, potentially affecting its interaction with biological targets. Further research is warranted to synthesize and evaluate this compound derivatives to fully elucidate their therapeutic potential in diabetes.
Table 1: Antihyperglycemic Activity of Representative Pyrazole Derivatives
| Compound | Structure | Activity | Reference |
| 5-[(5-(4-chlorophenyl)-1H-pyrazol-3-yl)methyl]-1H-tetrazole | A pyrazole derivative with a p-chlorophenyl group at the 5-position of the pyrazole ring. | Showed significant glucose lowering activity in a sucrose loaded model in rats. | nih.gov |
| Pyrazole-3-one derivative with sulphonamide | A pyrazole-3-one derivative with a sulphonamide group. | Found to be a potent hypoglycemic agent in alloxan-induced diabetic rats. | mdpi.com |
Antiparkinsonian and Neuroprotective Properties
The neuroprotective potential of pyrazole derivatives has been a subject of interest in the context of neurodegenerative diseases like Parkinson's disease. While specific studies on this compound derivatives for antiparkinsonian effects are limited, research on related structures provides insights into their potential mechanisms of action.
A study on phenylacetamide derivatives bearing a 1H-pyrazole or 1H-1,2,4-triazole moiety investigated their neuroprotective activity. acgpubs.orgacgpubs.org These compounds were evaluated for their ability to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common in vitro model for Parkinson's disease. The results indicated that the nature of the substituents on the phenyl ring attached to the pyrazole was critical for neuroprotective efficacy.
Another study explored a series of N-propananilide derivatives containing a 1H-pyrazole ring for their neuroprotective potential against 6-OHDA induced neurotoxicity. turkjps.org The findings suggested that these compounds could offer neuroprotection by modulating apoptotic pathways. The structure-activity relationship in this series highlighted the importance of the substitution pattern on the anilide ring for activity.
Although direct evidence is lacking for this compound derivatives, the established neuroprotective activity of the broader N-aryl pyrazole class suggests that this scaffold is a promising starting point for the development of new antiparkinsonian agents. The o-tolyl group could influence the lipophilicity and metabolic stability of the compounds, which are crucial parameters for drugs targeting the central nervous system.
Table 2: Neuroprotective Activity of Representative Pyrazole Derivatives
| Compound | Structure | Neuroprotective Effect | Reference |
| Phenylacetamide derivative with 1H-pyrazole | A compound containing a phenylacetamide core linked to a pyrazole ring. | Restored cell viability in a 6-OHDA induced neurotoxicity model. | acgpubs.orgacgpubs.org |
| 3-(1H-pyrazole-1-yl)-N-propananilide derivative | A propananilide derivative with a 1H-pyrazole substituent. | Possessed neuroprotectivity against 6-OHDA-induced neurotoxicity in SH-SY5Y cells. | turkjps.org |
Anxiolytic Activity
The anxiolytic potential of pyrazole derivatives has been linked to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. While there is a lack of specific research on the anxiolytic activity of this compound derivatives, studies on analogous compounds provide a basis for their potential in this area.
Research on a series of 1-substituted 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters and amides demonstrated their anxiolytic properties in preclinical models. nih.gov These compounds were found to displace [3H]flunitrazepam from benzodiazepine binding sites on the GABA-A receptor. The structure-activity relationship studies indicated that the substituent at the N1 position of the pyrazole ring is a key determinant of both binding affinity and anxiolytic efficacy.
A study on aryl pyrazole derivatives, chemically related to cannabinoid receptor antagonists, revealed that their activity at the GABA-A receptor is dependent on their molecular structure. nih.gov Some of these compounds potentiated GABA-evoked chloride currents, an effect that was antagonized by the benzodiazepine site antagonist flumazenil. This suggests that certain pyrazole derivatives can act as positive allosteric modulators of the GABA-A receptor.
The anxiolytic activity of pyrazole derivatives is influenced by the nature of the N1-substituent. An o-tolyl group, with its specific steric and electronic characteristics, could potentially modulate the interaction with the GABA-A receptor, leading to anxiolytic effects. However, empirical studies are necessary to confirm this hypothesis.
Table 3: GABA-A Receptor Modulatory Activity of Representative Pyrazole Derivatives
| Compound | Structure | Activity | Reference |
| 1-Substituted 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ester | A pyrazolopyridine derivative with an ester functional group. | Displaced [3H]flunitrazepam from benzodiazepine binding sites and showed anxiolytic activity. | nih.gov |
| 6Bio-R | An aryl pyrazole derivative. | Potentiated GABA-evoked Cl- currents in recombinant α1β2γ2L GABA-A receptors. | nih.gov |
Anti-platelet and Anti-aggregating Activity
Several classes of pyrazole derivatives have been identified as potent inhibitors of platelet aggregation, suggesting their potential as antithrombotic agents. While direct studies on this compound derivatives are scarce, the structure-activity relationships of related compounds offer valuable insights.
A series of 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid derivatives were synthesized and evaluated as inhibitors of ADP-induced human platelet aggregation. nih.gov The most potent compound in this series demonstrated an IC50 of 0.4 μM. The SAR studies revealed that the substitution pattern on the pyrazole ring and the length of the alkanoic acid side chain were critical for activity.
Another study focused on N'-substitutedphenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives as antiplatelet agents. nih.gov These compounds were active against collagen and arachidonic acid-induced platelet aggregation, with the most active compounds being significantly more potent than aspirin.
Furthermore, research on 5-aminopyrazolyl acylhydrazones and amides highlighted their anti-aggregating and antioxidant properties. mdpi.com The substitution on the pyrazole nucleus and the phenyl carbohydrazide ring influenced their ability to inhibit ROS formation and platelet aggregation.
Although a 1-(o-tolyl) substituent has not been explicitly studied in these series, the SAR data suggests that modifications at the N1-position of the pyrazole ring can significantly impact anti-platelet activity. The steric hindrance and electronic effects of the o-tolyl group could play a role in the interaction with the target enzymes or receptors involved in platelet aggregation.
Table 4: Anti-platelet Activity of Representative Pyrazole Derivatives
| Compound Series | General Structure | Key Findings | Reference |
| 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acids | Triphenyl-substituted pyrazole with an alkanoic acid side chain. | Potent inhibitors of ADP-induced platelet aggregation, acting via the prostacyclin receptor. | nih.gov |
| N'-substitutedphenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazides | Pyrazolopyridine core with a carbohydrazide side chain. | Active against collagen and arachidonic acid-induced platelet aggregation. | nih.gov |
| 5-Aminopyrazolyl acylhydrazones and amides | 5-aminopyrazole nucleus with acylhydrazone or amide functionalities. | Showed increased anti-platelet aggregation properties compared to aspirin. | mdpi.com |
A3 Adenosine Receptor Antagonism
The A3 adenosine receptor (A3AR) has emerged as a therapeutic target for various conditions, including inflammatory diseases and cancer. Research into A3AR antagonists has led to the discovery of several pyrazole-containing scaffolds. However, these are typically complex, fused heterocyclic systems.
For instance, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have been extensively studied as potent and selective A3AR antagonists. nih.govrsc.org The structure-activity relationship of these compounds indicates that the tricyclic core is essential for high-affinity binding. Substitutions at various positions on this scaffold have been explored to optimize potency and selectivity.
Another class of A3AR antagonists is based on the pyrazolo[3,4-d]pyridazine scaffold. nih.gov The introduction of specific substituents on this core structure resulted in compounds with high affinity for the human A3AR.
Based on the existing literature, simple this compound derivatives are not characteristic of the structural motifs required for high-affinity A3 adenosine receptor antagonism. The known potent antagonists possess more elaborate, rigid, and extended structures to effectively interact with the binding site of the A3AR.
Neuropeptide Y Y5 Receptor Antagonism
The neuropeptide Y (NPY) Y5 receptor is a target for the development of anti-obesity drugs. While pyrazole-containing compounds have been investigated as NPY Y5 receptor antagonists, the specific this compound scaffold has not been reported in the prominent examples.
One of the most well-studied pyrazole-based NPY Y5 receptor antagonists is MK-0557. However, the pyrazole moiety in MK-0557 is a 1-(2-fluorophenyl)-1H-pyrazol-3-yl group, which is part of a larger, more complex spirocyclic structure. The development of potent and selective NPY Y5 antagonists has focused on identifying molecules that can effectively block the orexigenic signals mediated by this receptor. The structural requirements for high-affinity binding to the Y5 receptor appear to be quite specific, and to date, no derivatives of this compound have been reported as potent antagonists.
Thrombopoietin Mimetics
Thrombopoietin (TPO) mimetics are used to stimulate platelet production. Eltrombopag is a clinically approved small-molecule TPO receptor agonist that contains a pyrazole ring. However, the pyrazole derivative in eltrombopag is a 1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene moiety. nih.gov This structure is significantly different from a simple this compound.
The development of TPO mimetics has focused on non-peptide molecules that can bind to and activate the TPO receptor, leading to the proliferation and differentiation of megakaryocytes and subsequent platelet production. The structure-activity relationship studies in this field have led to the identification of specific scaffolds, such as the one found in eltrombopag, that are capable of mimicking the action of endogenous TPO. There is currently no evidence in the scientific literature to suggest that this compound derivatives possess thrombopoietin mimetic activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(o-Tolyl)-1H-pyrazole derivatives, and how are purity and regioselectivity ensured?
- Methodological Answer : Derivatives are typically synthesized via condensation reactions using substituted hydrazines and ketones. For example, vicinal diaryl-substituted pyrazoles can be prepared via general procedures (e.g., Procedure F in and ), involving cyclization of intermediates under reflux conditions. Purity is ensured through flash chromatography and recrystallization, with structural confirmation via -NMR (e.g., aromatic proton integration at δ 6.8–7.5 ppm) and ESI-MS (e.g., molecular ion peaks at m/z 325–341) . Regioselectivity is controlled by steric and electronic effects of substituents on the aryl rings.
Q. How are spectroscopic techniques employed to characterize this compound derivatives?
- Methodological Answer : -NMR is critical for confirming substitution patterns (e.g., deshielded protons adjacent to electron-withdrawing groups). -NMR identifies carbonyl or aromatic carbons (e.g., δ 150–160 ppm for pyrazole C3/C5). ESI-MS provides molecular weight validation, while IR spectroscopy confirms functional groups (e.g., C=N stretching at ~1600 cm). For advanced cases, 2D NMR (e.g., HSQC, HMBC) resolves ambiguous couplings .
Q. What solvent systems are optimal for crystallizing this compound derivatives, and how is crystallinity assessed?
- Methodological Answer : Mixed polar/non-polar solvents (e.g., ethyl acetate/hexane) are preferred. Crystallinity is evaluated using powder X-ray diffraction (PXRD), while single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) refines structures. ORTEP-3 ( ) visualizes molecular packing and hydrogen-bonding networks (e.g., CCDC 2082046 in ) .
Advanced Research Questions
Q. How can computational models predict the solubility and solvation thermodynamics of this compound derivatives?
- Methodological Answer : The SMD solvation model () calculates solvation free energy () using solute electron density and solvent descriptors (dielectric constant, surface tension). For example, in acetonitrile is derived via IEF-PCM protocols, with atomic surface tensions optimized for pyrazole derivatives. This aids in rational solvent selection for reactions or formulations .
Q. What strategies resolve contradictions in regioselectivity data during pyrazole functionalization?
- Methodological Answer : Divergent regioselectivity (e.g., C3 vs. C5 substitution) arises from competing electronic (resonance) and steric effects. Controlled experiments using tosylhydrazones ( ) or directing groups (e.g., –OMe, –CF) can bias outcomes. Kinetic vs. thermodynamic product ratios are analyzed via time-resolved -NMR or DFT calculations (e.g., M05-2X/6-31G*) .
Q. How are metal complexes of this compound ligands designed for catalytic applications?
- Methodological Answer : Pyrazole-based ligands (e.g., 1-(2-dimethylaminoethyl)-1H-pyrazole in ) coordinate to Pt(II) or Pd(II) via N-donor sites. Stability constants and geometry (square planar vs. octahedral) are determined via UV-vis titration and SC-XRD. Catalytic activity in cross-coupling reactions is screened using substrates like aryl halides .
Q. What analytical approaches validate the biological activity of this compound derivatives in pharmacological studies?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) are paired with in vivo behavioral models (e.g., anxiolytic effects in mice, ). Metabolite identification via LC-MS/MS and toxicity profiling (e.g., Ames test) ensure pharmacological relevance. Dose-response curves (EC) and SAR studies guide lead optimization .
Data Contradiction Analysis
Q. How to reconcile discrepancies in synthetic yields for structurally similar pyrazole derivatives?
- Analysis : Yield variations (e.g., 73% for 15n vs. >95% for 15p in ) may stem from steric hindrance (e.g., trifluoromethoxy vs. ethoxy groups) or solubility differences during purification. Reaction monitoring via TLC or in situ IR identifies incomplete conversions. Reproducibility is confirmed by standardizing solvent purity and catalyst loading .
Q. Why do computational and experimental solubility values diverge for certain derivatives?
- Analysis : The SMD model () may underestimate specific interactions (e.g., π-stacking in crystalline states). Experimental validation via shake-flask methods (e.g., HPLC quantification) or Hansen solubility parameters refines predictions. Discrepancies >1 kcal/mol warrant re-parameterization of atomic surface tensions .
Tables
Table 1 : Key Spectral Data for this compound Derivatives
| Derivative | -NMR (δ, ppm) | -NMR (δ, ppm) | ESI-MS (m/z) | Yield (%) |
|---|---|---|---|---|
| 4a () | 7.2–7.4 (m, Ar–H) | 148.5 (C3), 140.2 (C5) | 325.1 [M+H] | 73 |
| 15p () | 6.9–7.3 (m, Ar–H) | 152.1 (C3), 138.9 (C5) | 457.2 [M+H] | >95 |
Table 2 : Computational vs. Experimental Solubility in Acetonitrile
| Derivative | SMD (kcal/mol) | Experimental (kcal/mol) | Error |
|---|---|---|---|
| This compound | -4.2 | -4.8 | 0.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
